Triethoxy(4-vinylphenyl)silane is an organosilicon compound notable for its utility in various industrial applications, particularly in the synthesis of silicone polymers and as a coupling agent in materials science. The compound is characterized by its unique molecular structure, which includes a vinyl group that enhances its reactivity and functionality in polymerization processes.
Triethoxy(4-vinylphenyl)silane is classified under silanes, specifically as a trialkoxysilane. Its molecular formula is with a molecular weight of approximately 266.41 g/mol. It is often utilized in the production of silicone-based materials due to its ability to bond organic materials to inorganic surfaces, enhancing adhesion and durability in composite materials .
The synthesis of triethoxy(4-vinylphenyl)silane generally involves the reaction of 4-vinylphenol with triethoxysilane in the presence of a catalyst under controlled conditions. The process can be summarized as follows:
The reaction can be monitored through techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure the desired product's purity and yield. The process may also involve purification steps such as distillation or recrystallization to isolate triethoxy(4-vinylphenyl)silane from by-products .
Triethoxy(4-vinylphenyl)silane features a phenolic structure with a vinyl group attached at the para position relative to the silane functional group. This configuration allows for effective polymerization during silicone production.
Where represents ethoxy groups attached to the silicon atom .
Triethoxy(4-vinylphenyl)silane undergoes several key reactions:
These reactions are typically facilitated by heat or UV light, which initiates radical formation necessary for polymerization processes. The resulting materials exhibit enhanced mechanical properties and thermal stability due to the cross-linking nature of the siloxane bonds formed during these reactions .
The mechanism of action for triethoxy(4-vinylphenyl)silane primarily revolves around its ability to form covalent bonds between organic substrates and inorganic surfaces. Upon hydrolysis, the ethoxy groups are replaced by hydroxyl groups, which can further react with silanol groups on silica surfaces or other silanes.
This mechanism enhances adhesion properties in composite materials, making it valuable in coatings, sealants, and adhesives where strong interfacial bonding is critical .
Triethoxy(4-vinylphenyl)silane is highly flammable and should be handled with care under appropriate safety guidelines. It exhibits reactivity typical of trialkoxysilanes, particularly in moisture-rich environments where it can hydrolyze rapidly .
Triethoxy(4-vinylphenyl)silane has several scientific uses:
These applications underscore the compound's versatility and importance in both industrial and research settings, particularly in developing advanced materials with tailored properties .
Triethoxy(4-vinylphenyl)silane undergoes controlled hydrolysis-condensation reactions to form siloxane networks, leveraging its trifunctional ethoxy groups. Hydrolysis initiates when water attacks the electrophilic silicon atom, displacing ethoxy groups to form reactive silanols (Si–OH). These silanols subsequently condense via Si–O–Si linkages, forming dimers, oligomers, and ultimately 3D networks. The kinetics of this two-step process are governed by acid/base catalysis: acidic conditions protonate alkoxy groups to enhance electrophilicity, while basic conditions deprotonate silanols to accelerate nucleophilic attack [1] [5].
Table 1: Influence of Reaction Variables on Hydrolysis-Condensation Kinetics
Variable | Reaction Rate Trend | Network Characteristics |
---|---|---|
pH 2–3 (acidic) | Fast hydrolysis | Dense, linear-dominated networks |
pH 8–10 (basic) | Fast condensation | Highly branched, porous structures |
Ethanol/water solvent | Moderate kinetics | Uniform particle size distribution |
Elevated temperature | Accelerated gelation | Increased crosslink density |
Solvent composition critically modulates reaction homogeneity. Ethanol-water mixtures (e.g., 50:50 v/v) optimize solvolysis by enhancing triethoxy(4-vinylphenyl)silane miscibility while minimizing premature phase separation. Pure aqueous systems induce rapid but uncontrolled aggregation, yielding heterogeneous networks with unstable Si–O–Si bonds. In contrast, ethanolic solutions enable stepwise polycondensation, evidenced by 29Si NMR studies showing progressive Q3 (SiO3(OH)) and Q4 (SiO4) unit formation [5] [7]. The organic vinylphenyl moiety remains intact during these reactions, enabling post-condensation functionalization.
The vinyl group in triethoxy(4-vinylphenyl)silane facilitates radical copolymerization with organic monomers, anchoring silane units into polymer backbones. Reactivity ratio analysis reveals that copolymerization with methyl methacrylate favors incorporation of the methacrylate monomer (rVTES ≈ 0.2), necessitating high silane feed ratios (>20 mol%) to achieve balanced integration. Conversely, copolymerization with styrene exhibits near-ideal behavior (rVTES ≈ 1.1), enabling uniform silane distribution [2] [6].
Table 2: Copolymerization Parameters and Material Properties
Comonomer | Silane Feed (mol%) | Tg (°C) | Char Yield at 800°C (wt%) |
---|---|---|---|
Methyl methacrylate | 5 | 105 | 12 |
Methyl methacrylate | 15 | 115 | 27 |
Styrene | 10 | 98 | 18 |
Styrene | 30 | 102 | 41 |
Block copolymer architectures exploit triethoxy(4-vinylphenyl)silane as a junction unit between inorganic and organic segments. Atom-transfer radical polymerization (ATRP) enables sequential growth of siloxane blocks from vinylphenyl initiators, yielding materials with microphase-separated morphologies. These exhibit dual-phase thermal degradation: decomposition of organic blocks at 250°C–400°C precedes ceramic residue formation (>600°C) from siloxane crosslinking [1] [5]. The pendant ethoxy groups remain available for post-polymerization surface grafting, enabling hybrid material design.
Triethoxy(4-vinylphenyl)silane serves as a bifunctional bridge in hybrid materials, with ethoxy groups binding inorganic substrates and the vinyl group coupling organic polymers. Surface modification follows a three-stage mechanism: (1) hydrolysis of ethoxy groups to silanols, (2) hydrogen bonding with surface hydroxyls (e.g., on cellulose, silica, or metals), and (3) covalent bonding via thermal curing (110°C) forming Si–O–substrate linkages [1] [7].
Table 3: Grafting Efficiency vs. Solvent and Silane Ratio
Solvent System | Silane:Cellulose Ratio | Grafting Efficiency (%) | Water Contact Angle (°) |
---|---|---|---|
Water | 1:1 | 38 | 62 |
Water | 5:1 | 71 | 112 |
Ethanol/water (50:50) | 1:1 | 67 | 98 |
Ethanol/water (50:50) | 5:1 | 89 | 125 |
Ethanol | 1:1 | 42 | 65 |
Solvent polarity dictates silanol stability and grafting uniformity. Ethanol-water mixtures (50:50 v/v) optimize hydrolysis kinetics while suppressing silanol self-condensation, maximizing accessible coupling sites. Pure ethanol impedes hydrolysis, while pure water accelerates uncontrolled oligomerization, reducing effective grafting [7]. On cellulose nanofibrils, a 5:1 silane-to-cellulose ratio in ethanol-water elevates hydrophobicity (contact angle >120°) and reduces surface energy by 40%. The vinyl functionality enables secondary grafting: post-modification with styrene via radical polymerization creates polymer brushes, amplifying interfacial adhesion in composites [1] [5].
Gamma-ray irradiation (e.g., 60Co source) initiates free-radical copolymerization of triethoxy(4-vinylphenyl)silane and vinyl monomers without thermal initiators, enabling room-temperature synthesis of high-purity copolymers. At 8.5 kGy dose, vinyl triethoxy silane-methyl methacrylate copolymers achieve 95% conversion, with silane incorporation ≤11 mol% due to low VTES reactivity ratios [2].
Thermogravimetric analysis reveals dual degradation pathways under oxidative vs. inert atmospheres:
Activation energies (Ea) for decomposition decrease linearly with increasing VTES content. Copolymers with 11 mol% VTES exhibit Ea = 110 kJ/mol in O2 vs. 150 kJ/mol for pure PMMA, indicating reduced thermal stability but enhanced ceramic yield. The ethoxy groups facilitate post-synthesis sol-gel crosslinking, with 29Si NMR confirming T2 (SiO2R2) and T3 (SiO3R) unit formation upon curing, augmenting thermal resilience [2].
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